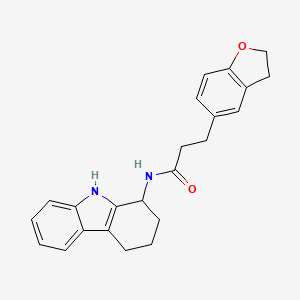![molecular formula C25H26N4O4S2 B12160928 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives.
- The structure consists of several functional groups, including an amino group, a thiazolidinone ring, and a phenyl group.
- Its complex structure suggests potential biological activity, making it interesting for research.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be readily available, we can infer that it involves multiple steps due to its intricate structure.
Reaction Conditions: These would depend on the specific reactions involved, but likely include condensation, cyclization, and functional group transformations.
Industrial Production: Unfortunately, industrial-scale production methods are not widely documented. Research labs may synthesize it for study.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, it could undergo various reactions
Common Reagents: These would vary based on the specific reaction.
Major Products: Predicting products requires detailed mechanistic studies, but hydrolysis, cyclization, and rearrangements are possibilities.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Could it be an enzyme inhibitor, antimicrobial, or anticancer agent?
Chemistry: Explore its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Study its effects on cellular processes, receptors, or signaling pathways.
Industry: Assess its use in materials science, such as polymers or catalysts.
Mechanism of Action
- This compound likely interacts with specific molecular targets. Further research is needed to identify these targets.
- It could modulate enzymatic activity, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, consider comparing it to other pyrido[1,2-a]pyrimidin-4-ones.
Uniqueness: Highlight its distinctive features—perhaps the thiazolidinone ring or the phenyl group.
Remember, this compound’s complexity invites curiosity and further investigation
Properties
Molecular Formula |
C25H26N4O4S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-16-7-6-11-28-22(16)27-21(26-10-13-33-14-12-30)19(23(28)31)15-20-24(32)29(25(34)35-20)17(2)18-8-4-3-5-9-18/h3-9,11,15,17,26,30H,10,12-14H2,1-2H3/b20-15- |
InChI Key |
JLFGXAFDRIRYRQ-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)
![2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12160893.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)
